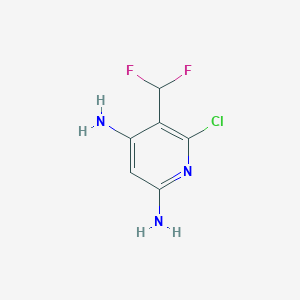
6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine is a chemical compound with the molecular formula C6H5ClF2N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with chlorinating and difluoromethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the concentration of reagents are optimized for maximum yield and purity. The process may also include purification steps like crystallization or distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .
Comparison with Similar Compounds
2-Chloro-5-(difluoromethyl)pyridine: Similar structure but lacks the diamine functionality.
6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness: 6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine is unique due to the presence of both chloro and difluoromethyl groups on the pyridine ring, along with the diamine functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6ClF2N3 |
|---|---|
Molecular Weight |
193.58 g/mol |
IUPAC Name |
6-chloro-5-(difluoromethyl)pyridine-2,4-diamine |
InChI |
InChI=1S/C6H6ClF2N3/c7-5-4(6(8)9)2(10)1-3(11)12-5/h1,6H,(H4,10,11,12) |
InChI Key |
SMFTZLBXPPWITR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1N)Cl)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


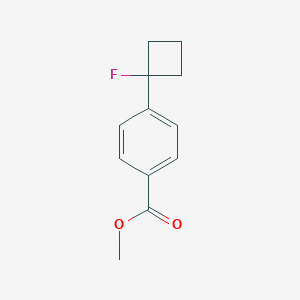
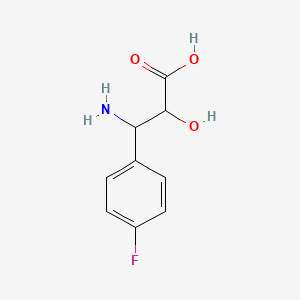
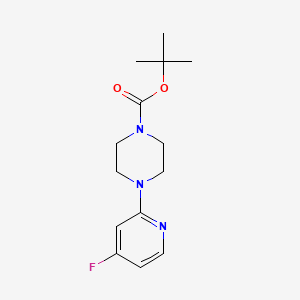
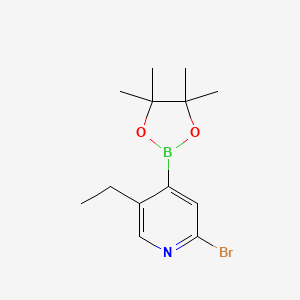

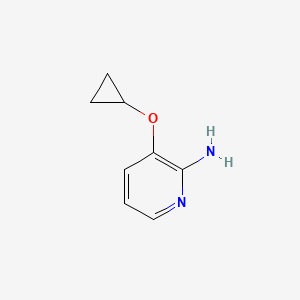
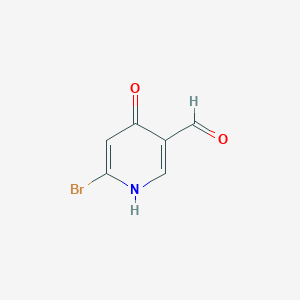
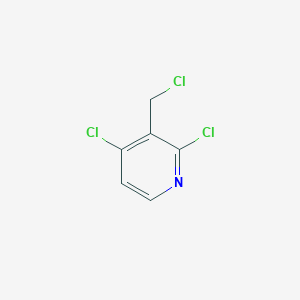
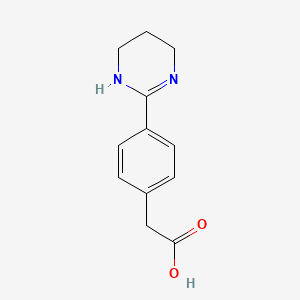
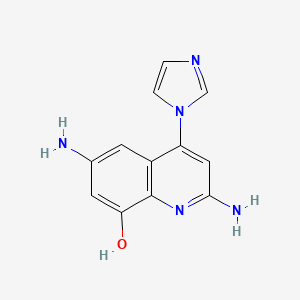
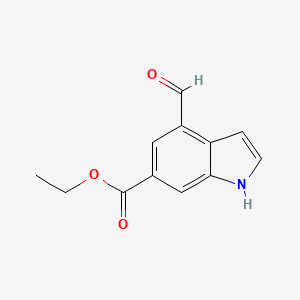
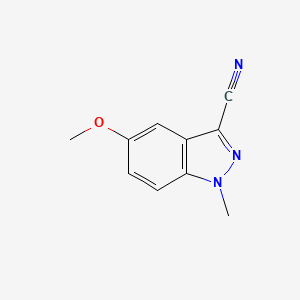
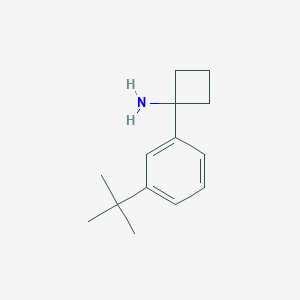
![2-Propenal, 3-[3-(methylsulfonyl)phenyl]-](/img/structure/B12958227.png)
